1-Fluorohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

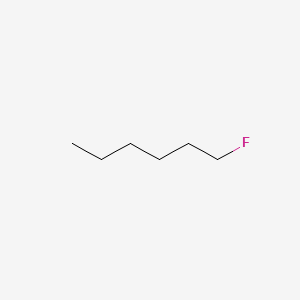

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERIJCSHDJMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059910 | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-14-8 | |

| Record name | 1-Fluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-fluorohexane. The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Chemical Identity and Structure

This compound is a primary haloalkane with the fluorine atom substituted at the terminal position of a six-carbon chain.[1][2] Its linear structure and the high electronegativity of the fluorine atom impart specific chemical and physical characteristics that are of interest in various chemical syntheses and material science applications.[1]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | n-Hexyl fluoride, Hexyl fluoride[3] |

| CAS Number | 373-14-8[3] |

| Molecular Formula | C₆H₁₃F[3] |

| Molecular Weight | 104.17 g/mol [3] |

| SMILES | CCCCCCF[3] |

| InChI | InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3[3] |

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its physical properties are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or reagent.

| Property | Value | Conditions |

| Melting Point | -103 °C | |

| Boiling Point | 92-93 °C[2] | 1 atm |

| Density | 0.800 g/mL[4] | 25 °C |

| Refractive Index (n_D) | 1.3755[4] | 20 °C |

| Solubility | Soluble in ether and benzene.[2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the alkyl chain, with the terminal methylene group adjacent to the fluorine atom showing a characteristic splitting pattern due to H-F coupling. Detailed chemical shifts and coupling constants can be found in spectral databases.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom bonded to the fluorine atom (C1) exhibits a large one-bond C-F coupling constant. The chemical shifts for the six distinct carbon atoms provide a unique fingerprint for the compound.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-F bond vibrations. The C-F stretching vibration is a key diagnostic peak.[9][10]

| Wavenumber (cm⁻¹) | Assignment |

| ~2850-3000 | C-H stretching |

| ~1465 | C-H bending (CH₂) |

| ~1380 | C-H bending (CH₃) |

| ~1000-1100 | C-F stretching |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak and a fragmentation pattern characteristic of a straight-chain alkyl fluoride. Common fragmentation pathways include the loss of HF and cleavage of the carbon-carbon bonds.[11][12][13]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the nucleophilic substitution of a 1-halohexane (e.g., 1-bromohexane or 1-chlorohexane) with a fluoride salt.[2] A typical laboratory-scale synthesis is described below.

Materials:

-

1-Bromohexane

-

Anhydrous potassium fluoride

-

Ethylene glycol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine anhydrous potassium fluoride and anhydrous ethylene glycol.

-

Heat the mixture with stirring.

-

Slowly add 1-bromohexane to the heated mixture.

-

Reflux the reaction mixture for several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolate the crude this compound by distillation.

-

Purify the product by fractional distillation.

Measurement of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of this compound.

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

The density is determined by measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance. The density is calculated as mass divided by volume.

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument.

Logical Relationships and Experimental Workflow

The following diagram illustrates the relationship between the synthesis, purification, and characterization of this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. spectrabase.com [spectrabase.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. This compound(373-14-8)FT-IR [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Hexane, 1-fluoro- [webbook.nist.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

Synthesis of 1-Fluorohexane from 1-Chlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-fluorohexane from 1-chlorohexane, a key transformation in the development of fluorinated organic molecules for the pharmaceutical and agrochemical industries. The primary method detailed is the nucleophilic substitution reaction known as the Finkelstein reaction, a robust and widely utilized halide exchange (Halex) process. This guide covers the core principles, experimental protocols, and factors influencing the reaction's efficiency.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The conversion of alkyl chlorides to alkyl fluorides is a fundamental step in the synthesis of these valuable compounds. The synthesis of this compound from 1-chlorohexane serves as a model system for this class of reactions, typically achieved through a nucleophilic substitution pathway where a chloride leaving group is displaced by a fluoride ion.

Reaction Mechanism and Key Principles

The conversion of 1-chlorohexane to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this reaction, a fluoride anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

The general transformation can be represented as:

CH₃(CH₂)₅Cl + M⁺F⁻ → CH₃(CH₂)₅F + M⁺Cl⁻

where M⁺ is typically an alkali metal cation, such as potassium (K⁺).

The success of this halide exchange reaction is governed by several factors:

-

Fluoride Source: Alkali metal fluorides, particularly potassium fluoride (KF), are the most common reagents.[4][5] The low solubility of KF in many organic solvents can be a limiting factor.

-

Solvent: Polar aprotic solvents such as ethylene glycol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally employed to enhance the solubility and nucleophilicity of the fluoride salt.[3]

-

Leaving Group: The carbon-chlorine bond is less reactive than the carbon-bromine or carbon-iodine bond. Consequently, more forcing reaction conditions may be required for chloroalkanes compared to their bromo or iodo analogs.[2]

-

Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized to ensure complete conversion while minimizing side reactions, such as elimination.

Enhancing Reaction Efficiency

Several strategies have been developed to overcome the challenges associated with the low solubility and reactivity of potassium fluoride:

-

Spray-Dried Potassium Fluoride: The use of spray-dried KF, which has a smaller particle size and a larger surface area than calcined KF, can significantly increase the reaction rate and yield.[5]

-

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are employed to transport the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7] This dramatically increases the effective concentration of the nucleophile in the vicinity of the substrate. Common PTCs include quaternary ammonium salts and crown ethers. More recently, hydrogen-bonding catalysts, such as ureas and thioureas, and organoboranes have been developed for this purpose.[7][8]

-

Potassium Fluoride on a Support: Supporting KF on materials like calcium fluoride (CaF₂) can also enhance its fluorinating power.[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 1-chlorohexane, adapted from a well-established procedure for the synthesis of n-hexyl fluoride from n-hexyl bromide.[9] Researchers should note that optimization of reaction time and temperature may be necessary when starting from 1-chlorohexane due to the lower reactivity of the C-Cl bond.

Materials:

-

1-Chlorohexane

-

Anhydrous Potassium Fluoride (spray-dried is recommended for higher reactivity)

-

Ethylene Glycol (anhydrous)

-

Distilled Water

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous potassium fluoride and anhydrous ethylene glycol.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 150-180 °C) with vigorous stirring.

-

Addition of 1-Chlorohexane: Add 1-chlorohexane dropwise to the heated mixture over a period of several hours.

-

Reaction: After the addition is complete, continue to heat the reaction mixture with stirring for a specified time to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add distilled water to the mixture.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with distilled water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction at the boiling point of this compound (93 °C).

-

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields can vary significantly based on the specific conditions and the form of potassium fluoride used.

| Parameter | Value | Reference |

| Starting Material | 1-Chlorohexane | |

| Reagent | Potassium Fluoride (KF) | [4][5] |

| Solvent | Ethylene Glycol | [4] |

| Reaction Type | Nucleophilic Substitution (Finkelstein) | [3] |

| Typical Yield | 40-60% (from 1-bromohexane) | [9] |

| Boiling Point of Product | 93 °C | [10] |

Note: The yield is based on the analogous reaction with 1-bromohexane and may be lower for 1-chlorohexane without optimization.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

SN2 Reaction Mechanism

Caption: SN2 mechanism for the fluorination of 1-chlorohexane.

Conclusion

The synthesis of this compound from 1-chlorohexane via the Finkelstein reaction is a fundamental and adaptable method for introducing fluorine into an aliphatic chain. While the direct substitution of chloride with fluoride can be challenging due to the relative strengths of the C-Cl and C-F bonds, the use of highly reactive fluoride sources like spray-dried KF and the application of phase-transfer catalysis can significantly improve reaction efficiency. The experimental protocol and principles outlined in this guide provide a solid foundation for researchers to successfully perform this transformation and to further explore the synthesis of novel fluorinated molecules. Careful optimization of reaction conditions is paramount to achieving high yields and purity.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluorohexane (CAS 373-14-8) and 3-Methyl-2-buten-1-ol (CAS 556-82-1)

A Note on CAS Number Discrepancy: The provided CAS number, 373-14-8, is officially assigned to 1-Fluorohexane. However, to ensure comprehensive coverage and address potential user intent, this guide also provides detailed information for 3-Methyl-2-buten-1-ol, which is associated with CAS number 556-82-1.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the physicochemical properties, experimental protocols, and relevant biological pathways for both this compound and 3-Methyl-2-buten-1-ol.

Section 1: this compound (CAS 373-14-8)

This compound is a halogenated alkane, a colorless liquid at room temperature.[1] It is characterized by a straight six-carbon chain with a fluorine atom attached to the first carbon.[1] This compound is primarily utilized in organic synthesis as a reagent or solvent and serves as a model compound for studying the physicochemical properties of fluorinated hydrocarbons.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit |

| Molecular Formula | C6H13F | |

| Molecular Weight | 104.17 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 92-93 | °C |

| Melting Point | -103 | °C |

| Density | 0.8 | g/mL at 25 °C |

| Refractive Index | 1.3755 | |

| Flash Point | 27.2 | °C |

| Vapor Pressure | 57.8 | mm Hg |

| Water Solubility | 199 | mg/L |

| logP (octanol-water) | 3.230 |

Synthesis

This compound can be synthesized by reacting 1-chlorohexane or 1-bromohexane with potassium fluoride in ethylene glycol.[2]

Section 2: 3-Methyl-2-buten-1-ol (CAS 556-82-1)

Also known as prenol, 3-Methyl-2-buten-1-ol is a naturally occurring alcohol and a simple terpenoid. It is a colorless liquid with an alcoholic odor.[3] This compound is a versatile intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Methyl-2-buten-1-ol.

| Property | Value | Unit |

| Molecular Formula | C5H10O | |

| Molecular Weight | 86.13 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 140 | °C |

| Melting Point | -59.3 | °C |

| Density | 0.848 | g/mL at 25 °C |

| Refractive Index | 1.443 | n20/D |

| Flash Point | 51.5 | °C (closed cup) |

| Vapor Pressure | 1.4 | mmHg (at 20 °C) |

| Water Solubility | 17 | g/100mL at 20°C |

| logP | 0.91 |

Biological Significance: Isoprenoid Biosynthesis Pathway

3-Methyl-2-buten-1-ol is a precursor in the isoprenoid biosynthesis pathway, which is fundamental for the production of a vast array of natural products, including steroids, carotenoids, and certain hormones. Isoprenoids are synthesized from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Section 3: Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties.

Determination of Boiling Point

The boiling point of a liquid can be determined using the Thiele tube method, which is suitable for small sample volumes.[7]

Procedure:

-

A small sample of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing oil.

-

The temperature is gradually increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8]

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

-

A known volume of the liquid is added to the graduated cylinder, and the volume is precisely recorded.

-

The combined mass of the graduated cylinder and the liquid is measured.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[8]

Determination of Flash Point

The flash point can be determined using a closed-cup method, such as the Pensky-Martens or Abel apparatus.[9][10]

Procedure:

-

The liquid sample is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate.

-

An ignition source is periodically passed over the cup.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily.[9]

Determination of Refractive Index

The refractive index of a liquid can be measured using an Abbe refractometer.[11]

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The compensator is adjusted to remove any color fringe.

-

The dividing line is centered on the crosshairs, and the refractive index is read from the scale.[11]

References

- 1. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3-Methyl-2-buten-1-OL | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methyl-2-buten-1-ol | 556-82-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. aidic.it [aidic.it]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

In-Depth Technical Guide to the Solubility of 1-Fluorohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluorohexane in various organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this guide focuses on established principles of solubility, qualitative information, and inferred miscibility based on the physicochemical properties of this compound and similar compounds. It also includes a detailed, adaptable experimental protocol for determining solubility and a logical framework for understanding the intermolecular forces at play.

Introduction to this compound and its Solubility

This compound is a colorless liquid and a member of the haloalkane family.[1] Its structure, consisting of a six-carbon aliphatic chain with a terminal fluorine atom, imparts a moderate polarity. This structural feature is the primary determinant of its solubility behavior in different organic media. The principle of "like dissolves like" is paramount in predicting its solubility; this compound is expected to be more soluble in solvents of similar polarity.[2][3][4] It is known to be soluble in ether and benzene and exhibits moderate solubility in organic solvents in general.[1][5]

Theoretical Framework for Solubility

The dissolution of this compound in an organic solvent is governed by the balance of energy required to break the intermolecular forces within the solute and the solvent and the energy released upon the formation of new solute-solvent interactions.

Intermolecular Forces in this compound:

-

Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces in this compound, arising from the temporary fluctuations in electron distribution along the carbon chain.

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and fluorine creates a permanent dipole moment in the C-F bond, leading to dipole-dipole attractions between this compound molecules.

Solubility Prediction:

-

Non-Polar Solvents (e.g., Hexane, Toluene): this compound is expected to be highly soluble or miscible in non-polar solvents. The van der Waals forces in both the solute and the solvent are of similar strength, leading to a favorable enthalpy of mixing.[4][6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated due to the favorable dipole-dipole interactions between this compound and the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is likely to be more limited compared to non-polar and polar aprotic solvents. The strong hydrogen bonding network in the alcohol would need to be disrupted, which is energetically costly and not fully compensated by the formation of weaker dipole-dipole interactions with this compound.

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.

Caption: Intermolecular forces governing this compound solubility.

Qualitative Solubility and Miscibility Data

While precise quantitative data is scarce, the following table summarizes the expected solubility and miscibility of this compound in common organic solvents based on chemical principles. Miscibility indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent Class | Example Solvents | Predicted Solubility/Miscibility with this compound | Primary Intermolecular Forces in Solution |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Miscible | Van der Waals (Dispersion) |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Van der Waals (Dispersion) |

| Halogenated | Dichloromethane, Chloroform | Miscible | Van der Waals, Dipole-Dipole |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Van der Waals, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Van der Waals, Dipole-Dipole |

| Esters | Ethyl Acetate | Miscible | Van der Waals, Dipole-Dipole |

| Alcohols | Methanol, Ethanol | Partially Miscible to Soluble | Van der Waals, Dipole-Dipole, H-Bonding (disrupted) |

Experimental Protocol for Solubility Determination

The following is a general and adaptable protocol for determining the miscibility and estimating the solubility of this compound in an organic solvent.

Objective

To determine the miscibility of this compound with various organic solvents and to estimate the solubility if the liquids are not fully miscible.

Materials

-

This compound (high purity)

-

Selected organic solvents (high purity)

-

Calibrated glass vials or test tubes with closures

-

Pipettes or burettes for accurate volume dispensing

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-dependent studies)

-

Light source for visual inspection

Experimental Workflow

The following diagram outlines the workflow for the solubility determination.

Caption: Experimental workflow for determining miscibility.

Procedure

-

Preparation of Mixtures: In a series of clean, labeled vials, prepare mixtures of this compound and the chosen organic solvent in varying volume/volume ratios (e.g., 10:90, 20:80, ..., 90:10). The total volume in each vial should be sufficient for clear observation (e.g., 5-10 mL).

-

Mixing: Securely cap each vial and vortex for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Allow the vials to stand undisturbed for a period to reach equilibrium. For temperature-dependent studies, place the vials in a constant temperature bath.

-

Observation: Visually inspect each vial against a well-lit background. Look for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (phase separation).

-

Determination of Miscibility: If all prepared ratios result in a single homogeneous phase, the liquids are considered miscible under the experimental conditions.

-

Estimation of Solubility (if not miscible): If phase separation is observed, the approximate solubility can be determined by identifying the compositions at which the transition from a single phase to two phases occurs. For a more quantitative measurement, a "cloud point" titration can be performed. This involves slowly adding one liquid to a known volume of the other while stirring until a persistent turbidity is observed.

Conclusion

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. quora.com [quora.com]

- 5. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

An In-depth Technical Guide to the Thermophysical Properties of 1-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorohexane (n-hexyl fluoride) is a halogenated hydrocarbon with the chemical formula C₆H₁₃F.[1] Its unique physicochemical characteristics, arising from the introduction of a single fluorine atom to the hexane backbone, make it a compound of interest in various scientific and industrial applications. While not as extensively studied as its perfluorinated counterparts, understanding the thermophysical properties of this compound is crucial for its use as a solvent, a reagent in organic synthesis, or as a model compound for studying the behavior of fluorinated hydrocarbons.[1] This technical guide provides a comprehensive overview of the key thermophysical properties of this compound, detailed experimental protocols for their measurement, and logical workflows for data acquisition and analysis.

Core Thermophysical Properties

The following sections detail the essential thermophysical properties of this compound. The quantitative data, primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables, are summarized in the tables below.[2]

Density

Density is a fundamental property that describes the mass of a substance per unit volume. For liquids, it is a critical parameter in fluid dynamics, reaction kinetics, and process design. The density of liquid this compound decreases with increasing temperature, a typical behavior for most liquids due to thermal expansion.

Table 1: Density of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Density (g/cm³) |

| 273.15 | 0.821 |

| 283.15 | 0.811 |

| 293.15 | 0.801 |

| 298.15 | 0.796 |

| 303.15 | 0.791 |

| 313.15 | 0.781 |

| 323.15 | 0.771 |

| 333.15 | 0.761 |

| 343.15 | 0.751 |

| 353.15 | 0.740 |

| 363.15 | 0.729 |

| 373.15 | 0.718 |

Viscosity

Viscosity measures a fluid's resistance to shear stress and is a key parameter in fluid transport and mixing applications. The viscosity of liquid this compound decreases significantly with increasing temperature, as thermal energy overcomes intermolecular forces.

Table 2: Viscosity of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Viscosity (mPa·s) |

| 273.15 | 0.697 |

| 283.15 | 0.597 |

| 293.15 | 0.518 |

| 298.15 | 0.486 |

| 303.15 | 0.457 |

| 313.15 | 0.408 |

| 323.15 | 0.367 |

| 333.15 | 0.333 |

| 343.15 | 0.304 |

| 353.15 | 0.278 |

| 363.15 | 0.256 |

| 373.15 | 0.237 |

Surface Tension

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. The isobaric heat capacity (Cp) is measured at constant pressure. For this compound, the heat capacity of the liquid phase increases with temperature.

Table 3: Isobaric Heat Capacity of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Isobaric Heat Capacity (J/mol·K) |

| 273.15 | 192.6 |

| 283.15 | 196.1 |

| 293.15 | 199.7 |

| 298.15 | 201.5 |

| 303.15 | 203.4 |

| 313.15 | 207.2 |

| 323.15 | 211.1 |

| 333.15 | 215.1 |

| 343.15 | 219.2 |

| 353.15 | 223.4 |

| 363.15 | 227.7 |

| 373.15 | 232.1 |

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. It is essential for heat transfer calculations in process design and safety analysis. The thermal conductivity of liquid this compound generally decreases with increasing temperature.

Table 4: Thermal Conductivity of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 273.15 | 0.124 |

| 283.15 | 0.121 |

| 293.15 | 0.118 |

| 298.15 | 0.117 |

| 303.15 | 0.115 |

| 313.15 | 0.112 |

| 323.15 | 0.109 |

| 333.15 | 0.106 |

| 343.15 | 0.103 |

| 353.15 | 0.100 |

| 363.15 | 0.097 |

| 373.15 | 0.094 |

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for understanding a liquid's volatility and for distillation processes. The vapor pressure of this compound increases significantly with temperature.

Table 5: Vapor Pressure of this compound as a Function of Temperature [3]

| Temperature (K) | Vapor Pressure (kPa) |

| 293.15 | 6.67 |

| 303.15 | 10.67 |

| 313.15 | 16.67 |

| 323.15 | 25.33 |

| 333.15 | 37.33 |

| 343.15 | 53.33 |

| 353.15 | 74.66 |

| 365.15 | 101.33 (Normal Boiling Point) |

Experimental Protocols

Accurate measurement of thermophysical properties requires meticulous experimental procedures. The following sections outline detailed methodologies for determining the key properties of this compound.

Density Measurement

A common and accurate method for determining the density of liquids is by using a vibrating tube densimeter.[4][5]

Protocol:

-

Instrument Calibration: Calibrate the vibrating tube densimeter with two fluids of known density that bracket the expected density of this compound. Typically, dry air and deionized water are used.

-

Sample Preparation: Ensure the this compound sample is pure and degassed to avoid the presence of bubbles that can affect the measurement.

-

Temperature Control: Set the desired temperature for the measurement using a high-precision thermostatic bath connected to the densimeter. Allow the instrument to stabilize at the set temperature.

-

Measurement: Inject the this compound sample into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the fluid inside.

-

Data Acquisition: Record the density reading once the value has stabilized.

-

Cleaning: Thoroughly clean and dry the U-tube with appropriate solvents (e.g., ethanol and acetone) before the next measurement or when finished.

-

Repeatability: Perform measurements at each temperature at least in triplicate to ensure repeatability.

Viscosity Measurement

The viscosity of this compound can be determined using a capillary viscometer, such as an Ubbelohde viscometer.[6]

Protocol:

-

Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer with a capillary diameter appropriate for the expected viscosity of this compound. Thoroughly clean the viscometer with a suitable solvent and dry it completely.

-

Sample Loading: Introduce a precise volume of the this compound sample into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant-temperature bath set to the desired measurement temperature. Allow at least 20-30 minutes for the sample to reach thermal equilibrium.

-

Flow Time Measurement: Using a suction bulb, draw the liquid up through the capillary into the upper bulb. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the two calibration marks on the capillary.

-

Data Collection: Repeat the flow time measurement at least three times to obtain an average value.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = K * t, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ). The viscometer constant (K) is determined by measuring the flow time of a standard liquid with a known viscosity.

Surface Tension Measurement

The pendant drop method is a widely used technique for determining the surface tension of liquids.[7][8]

Protocol:

-

Apparatus Setup: The setup consists of a syringe with a needle of a known diameter, a light source, a camera to capture the image of the drop, and a temperature-controlled cell.

-

Sample Loading: Fill the syringe with the this compound sample.

-

Drop Formation: Carefully form a pendant drop of this compound at the tip of the needle inside the temperature-controlled cell.

-

Image Acquisition: Capture a high-resolution image of the drop once it is stable.

-

Image Analysis: The profile of the pendant drop is analyzed using software that fits the shape of the drop to the Young-Laplace equation. This analysis yields the surface tension value.

-

Temperature Control: Maintain the desired temperature throughout the experiment using a circulating bath.

-

Data Validation: Repeat the measurement multiple times to ensure the results are reproducible.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.[9][10]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement Program:

-

Baseline: Run a temperature program with the empty sample and reference pans to obtain a baseline.

-

Standard: Run the same temperature program with a standard material of known heat capacity (e.g., sapphire).

-

Sample: Run the identical temperature program with the this compound sample.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material and the baseline.

-

Heating Rate: A typical heating rate for such measurements is 10 K/min.

Thermal Conductivity Measurement

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of liquids.

Protocol:

-

Apparatus: The apparatus consists of a thin platinum wire submerged in the liquid sample. The wire acts as both a heating element and a temperature sensor.

-

Sample Preparation: Place the this compound sample in the measurement cell, ensuring the hot wire is fully immersed.

-

Thermal Equilibration: Allow the sample to reach the desired temperature in a thermostatically controlled environment.

-

Measurement: A constant current is passed through the wire for a short period (typically 1-2 seconds), causing a transient heating of the wire and the surrounding liquid.

-

Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is measured with high precision as a function of time.

-

Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature rise of the wire versus the logarithm of time.

Vapor Pressure Measurement

A static or ebulliometric method can be used to determine the vapor pressure of this compound.[4][11]

Protocol (Static Method):

-

Apparatus: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum pump, all enclosed in a temperature-controlled environment.

-

Sample Degassing: The this compound sample is placed in the cell and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Temperature Control: The sample cell is brought to the desired temperature using a high-precision thermostat.

-

Equilibrium: Allow the system to reach thermal and vapor-liquid equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.

-

Data Collection: Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Density Measurement using a Vibrating Tube Densitometer.

Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.

Conclusion

This technical guide has provided a detailed overview of the key thermophysical properties of this compound, supported by quantitative data and comprehensive experimental protocols. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals who may utilize this compound in their work. Accurate knowledge of these properties is fundamental for the design, optimization, and safety of chemical processes, as well as for the interpretation of experimental results where this compound is employed as a solvent or model compound. The provided experimental workflows offer a clear and logical guide for the reliable determination of these crucial parameters.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. Hexane, 1-fluoro- [webbook.nist.gov]

- 4. sweet.ua.pt [sweet.ua.pt]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biolinscientific.com [biolinscientific.com]

- 9. srd.nist.gov [srd.nist.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 1-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrum of 1-fluorohexane (C₆H₁₃F). The document details the characteristic fragmentation patterns, presents quantitative data in a structured format, and outlines a representative experimental protocol for acquiring such a spectrum. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak being of low abundance. The quantitative data for the most significant ions are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Formula of Fragment Ion |

| 27 | 45 | Ethyl cation | [C₂H₃]⁺ |

| 29 | 60 | Ethyl cation | [C₂H₅]⁺ |

| 33 | 20 | Fluoromethyl cation | [CH₂F]⁺ |

| 39 | 40 | Propargyl cation | [C₃H₃]⁺ |

| 41 | 85 | Allyl cation | [C₃H₅]⁺ |

| 42 | 40 | Propene radical cation | [C₃H₆]⁺ |

| 43 | 100 | Propyl cation | [C₃H₇]⁺ |

| 55 | 30 | Butenyl cation | [C₄H₇]⁺ |

| 57 | 15 | Butyl cation | [C₄H₉]⁺ |

| 69 | 5 | Pentenyl cation | [C₅H₉]⁺ |

| 84 | 2 | Hexene radical cation | [C₆H₁₂]⁺ |

| 104 | <1 | Molecular Ion | [C₆H₁₃F]⁺ |

Data is compiled from the NIST WebBook. The relative intensities are approximate and can vary slightly between different instruments.

Fragmentation Pathways

Upon electron ionization, this compound undergoes fragmentation through various pathways. The initial event is the removal of an electron to form the molecular ion [C₆H₁₃F]⁺ (m/z 104), which is often unstable and present in very low abundance. The fragmentation is dominated by the cleavage of carbon-carbon bonds, leading to the formation of stable carbocations. The presence of the electronegative fluorine atom influences the fragmentation, though the primary fragmentation patterns resemble those of alkanes.

The base peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺), indicating a favored cleavage at the C3-C4 bond. Other significant peaks arise from the loss of various alkyl radicals from the molecular ion.

Below is a diagram illustrating the proposed major fragmentation pathways for this compound.

Caption: Proposed electron ionization fragmentation pathways of this compound.

Experimental Protocols

The following is a representative protocol for acquiring an electron ionization mass spectrum of a liquid sample such as this compound.

1. Instrumentation

A high-resolution gas chromatograph-mass spectrometer (GC-MS) system is typically employed.

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar column like DB-1 or HP-5ms).

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer equipped with an electron ionization source.

2. Sample Preparation

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 µg/mL.

3. GC-MS Parameters

-

Injection: 1 µL of the prepared sample is injected into the GC inlet.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 20 to 150.

-

Scan Rate: 2 scans/second.

-

Detector: Electron multiplier.

5. Data Acquisition and Analysis

-

The data system acquires the mass spectra of the eluting components from the GC.

-

The mass spectrum of the peak corresponding to this compound is extracted.

-

The resulting spectrum is background-subtracted and can be compared to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation. The fragmentation pattern is then analyzed to provide structural information.

This technical guide provides foundational information for the analysis of this compound using electron ionization mass spectrometry. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

The Dawn of a New Era in Chemistry: A Technical Guide to the Discovery and History of Aliphatic Fluorinated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aliphatic hydrocarbons marked a pivotal moment in chemical history, unlocking a class of compounds with unprecedented properties that have shaped numerous industries, from refrigeration and polymers to pharmaceuticals. This in-depth technical guide explores the seminal discoveries and the historical development of aliphatic fluorinated hydrocarbons, providing a comprehensive resource for researchers, scientists, and drug development professionals. The narrative delves into the pioneering work of early chemists, the evolution of synthetic methodologies, and the subsequent impact of these compounds on science and society.

A Timeline of Discovery: From Early Curiosities to Industrial Revolution

The journey of aliphatic fluorinated hydrocarbons began in the late 19th century, with early explorations into the challenging chemistry of fluorine. The timeline below highlights the key milestones that transformed these compounds from laboratory novelties to industrial powerhouses.

Caption: A timeline of key discoveries in aliphatic fluorinated hydrocarbons.

The Pioneers and Their Breakthroughs

Frédéric Swarts and the Dawn of Halogen Exchange (1892)

The story of aliphatic fluorinated hydrocarbons begins with the pioneering work of Belgian chemist Frédéric Swarts. In 1892, Swarts developed a groundbreaking method for introducing fluorine into organic molecules through halogen exchange, a process that now bears his name.[1][2][3][4] He discovered that by heating alkyl chlorides or bromides with inorganic fluorides, such as silver fluoride or a mixture of antimony trifluoride and chlorine, the halogen atoms could be replaced with fluorine.[3][4] This reaction, known as the Swarts reaction, provided the first practical and relatively controlled method for synthesizing alkyl fluorides, opening the door for further investigation into this new class of compounds.[2][3] While the yields could be variable, his work laid the fundamental groundwork for the field of organofluorine chemistry.[3]

Thomas Midgley, Jr. and the Invention of "Freon" (1930)

In the early 20th century, the refrigeration industry was hampered by the use of toxic and flammable refrigerants like ammonia and sulfur dioxide.[5] In 1930, American chemist and engineer Thomas Midgley, Jr., leading a team at General Motors, synthesized dichlorodifluoromethane (CCl₂F₂), which was later commercialized under the trade name Freon-12.[5] This compound was non-toxic, non-flammable, and possessed ideal thermodynamic properties for refrigeration.[5] Midgley famously demonstrated its safety by inhaling the gas and exhaling it to extinguish a candle. The introduction of Freon revolutionized the refrigeration and air conditioning industries, making these technologies safe for widespread domestic and commercial use.

Roy J. Plunkett's Serendipitous Discovery of PTFE (1938)

One of the most significant discoveries in the history of fluoropolymers was the result of a fortunate accident. In 1938, while working on new chlorofluorocarbon refrigerants at DuPont, chemist Roy J. Plunkett observed that a cylinder of tetrafluoroethylene gas, which should have been full, appeared to be empty despite its weight remaining unchanged. Upon cutting the cylinder open, he discovered a waxy, white solid that was remarkably inert and had an incredibly low coefficient of friction. This material was polytetrafluoroethylene (PTFE), which was later trademarked as Teflon. PTFE's exceptional chemical resistance, thermal stability, and non-stick properties have led to its use in a vast array of applications, from cookware and industrial coatings to medical devices and aerospace components.

Joseph H. Simons and the Advent of Electrochemical Fluorination (1940s)

The demand for large quantities of stable fluorocarbons during World War II, particularly for the Manhattan Project, spurred the development of new, scalable synthesis methods. In the 1940s, American chemist Joseph H. Simons at Pennsylvania State University developed the process of electrochemical fluorination (ECF), also known as the Simons process.[5][6] This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[6] A key advantage of the Simons process is that it avoids the direct use of highly reactive and hazardous elemental fluorine. The process is carried out at a low voltage (around 5-6 V) using a nickel anode, where the organic substrate is perfluorinated.[6] Simons's work, which was declassified and published in 1949, provided a powerful and versatile method for the industrial production of a wide range of perfluorinated compounds, including ethers, amines, and carboxylic acids.[7][8][9]

Core Synthetic Methodologies: Experimental Protocols

The following sections provide detailed methodologies for the two foundational synthetic techniques in the history of aliphatic fluorinated hydrocarbons.

The Swarts Reaction: Halogen Exchange

The Swarts reaction remains a fundamental method for the synthesis of alkyl fluorides. The following protocol is a generalized representation based on early reports.

Caption: A generalized workflow for the Swarts reaction.

Experimental Protocol: Synthesis of Alkyl Fluorides via the Swarts Reaction

-

Apparatus: A distillation apparatus is assembled, consisting of a reaction flask, a condenser, and a receiving flask. The reaction flask should be equipped with a means of heating, such as a heating mantle or oil bath.

-

Reactants: The alkyl chloride or alkyl bromide is placed in the reaction flask. A heavy metal fluoride, such as antimony trifluoride (SbF₃) often with a catalytic amount of chlorine or antimony pentachloride (SbCl₅), or silver fluoride (AgF), is added to the flask.[2][3] The molar ratio of the reactants can vary depending on the specific substrate and desired product.

-

Reaction: The mixture is gently heated. The Swarts reaction is typically exothermic, and the rate of reaction can be controlled by adjusting the heating.[3] The more volatile alkyl fluoride is formed and begins to distill from the reaction mixture.

-

Purification: The distilled product is collected in the receiving flask, which may be cooled to improve condensation. The collected alkyl fluoride can be further purified by fractional distillation. The non-volatile metallic chloride or bromide remains in the reaction flask as a solid byproduct.

The Simons Electrochemical Fluorination (ECF) Process

The Simons process is a cornerstone of industrial organofluorine chemistry. The following protocol outlines the general procedure for this electrochemical fluorination method.

Caption: A simplified workflow of the Simons electrochemical fluorination process.

Experimental Protocol: Perfluorination via the Simons ECF Process

-

Electrochemical Cell: A specialized electrochemical cell resistant to anhydrous hydrogen fluoride (HF) is used. The cell is typically constructed from materials such as steel or copper. It contains a pack of alternating nickel anodes and steel or nickel cathodes.[6]

-

Electrolyte Preparation: The cell is charged with anhydrous liquid hydrogen fluoride, which serves as both the solvent and the fluorine source. The organic compound to be fluorinated is then dissolved in the HF. The concentration of the organic substrate is typically kept low.

-

Electrolysis: A direct current is passed through the cell at a potential of approximately 5-6 volts.[6] This voltage is sufficient to effect fluorination at the nickel anode but is below the potential required for the generation of elemental fluorine. Hydrogen gas is evolved at the cathode.

-

Product Collection and Separation: The gaseous products, which include hydrogen, perfluorinated organic compounds, and some partially fluorinated byproducts, exit the cell. The fluorinated compounds are separated from the hydrogen gas by condensation in cold traps.

-

Purification: The condensed fluorinated products are then purified, typically by fractional distillation, to isolate the desired perfluorinated compound.

Quantitative Data: Physical Properties and Reaction Yields

The unique physical properties of aliphatic fluorinated hydrocarbons are a direct result of the strong carbon-fluorine bond and the high electronegativity of fluorine. The following tables summarize key physical properties of some early C1-C2 aliphatic fluorinated and chlorofluorinated hydrocarbons, as well as typical yields for the Swarts and Simons reactions.

Table 1: Physical Properties of Selected C1 Aliphatic Fluorinated Hydrocarbons

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Fluoromethane | CH₃F | 34.03 | -78.4 | -137.8 |

| Difluoromethane | CH₂F₂ | 52.02 | -51.6 | -136 |

| Trifluoromethane | CHF₃ | 70.01 | -82.1 | -155.2 |

| Tetrafluoromethane | CF₄ | 88.00 | -127.8 | -183.6 |

| Trichlorofluoromethane | CCl₃F | 137.37 | 23.7 | -111 |

| Dichlorodifluoromethane | CCl₂F₂ | 120.91 | -29.8 | -157.7 |

| Chlorotrifluoromethane | CClF₃ | 104.46 | -81.5 | -181 |

Data sourced from various chemical handbooks and databases.[1][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Table 2: Physical Properties of Selected C2 Aliphatic Fluorinated Hydrocarbons

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Fluoroethane | C₂H₅F | 48.06 | -37.1 | -143.2 |

| 1,1-Difluoroethane | C₂H₄F₂ | 66.05 | -24.7 | -117 |

| 1,1,1-Trifluoroethane | C₂H₃F₃ | 84.04 | -47.6 | -111.3 |

Data sourced from various chemical handbooks and databases.[7][28][29][31][33][34][35][36][37][38]

Table 3: Typical Yields of Historical Fluorination Reactions

| Reaction Type | Substrate | Product | Reported Yield (%) |

| Swarts Reaction | Alkyl Chlorides/Bromides | Alkyl Fluorides | Generally high, can exceed 90% |

| Swarts Reaction (variant) | Chloroform | Dichlorofluoromethane | Variable, depends on conditions |

| Simons ECF | Acetic Acid | Trifluoroacetyl Fluoride | 2.5 - 20 |

| Simons ECF | Acetic Anhydride | Trifluoroacetyl Fluoride | 15 - 40 |

| Simons ECF | Diethyl Ether | Perfluorodiethyl Ether | Low to moderate |

| Simons ECF | Octanoyl Chloride | Perfluorooctanoyl Fluoride | High |

Yields are approximate and can vary significantly based on specific reaction conditions.[33][39][40][41]

The Double-Edged Sword: Environmental Impact and the Path Forward

The remarkable stability of many aliphatic fluorinated hydrocarbons, particularly chlorofluorocarbons (CFCs), proved to be a significant environmental liability. In the 1970s, scientists discovered that CFCs were migrating to the stratosphere and, upon exposure to ultraviolet radiation, were releasing chlorine atoms that catalytically destroyed the ozone layer. This discovery led to the landmark Montreal Protocol in 1987, which phased out the production of ozone-depleting substances.

The search for alternatives to CFCs has driven further innovation in organofluorine chemistry, leading to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). While these compounds have a lower or zero ozone depletion potential, many are potent greenhouse gases. The ongoing challenge for chemists is to design and synthesize new generations of fluorinated compounds that possess the desirable properties of their predecessors without the adverse environmental consequences.

Conclusion

The discovery and development of aliphatic fluorinated hydrocarbons represent a fascinating chapter in the history of chemistry, characterized by serendipitous discoveries, targeted innovation, and a growing awareness of the environmental impact of chemical technologies. From the foundational work of Swarts to the industrial-scale processes of Simons, the ability to manipulate the carbon-fluorine bond has had a profound and lasting impact on our world. For today's researchers, this history serves as both an inspiration and a cautionary tale, highlighting the immense potential of chemical innovation while underscoring the critical importance of sustainable and environmentally conscious design.

References

- 1. Fluoromethane [drugfuture.com]

- 2. byjus.com [byjus.com]

- 3. Swarts Reaction [unacademy.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. arkema.com [arkema.com]

- 8. 75-69-4 CAS MSDS (Trichlorofluoromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. DICHLORODIFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]

- 10. Chlorotrifluoromethane | CClF3 | CID 6392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. docs.airliquide.com.au [docs.airliquide.com.au]

- 12. webqc.org [webqc.org]

- 13. Fluoromethane - Wikipedia [en.wikipedia.org]

- 14. Tetrafluoromethane [chemeurope.com]

- 15. DICHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Trifluoromethane CAS#: 75-46-7 [m.chemicalbook.com]

- 17. ecetoc.org [ecetoc.org]

- 18. Carbon tetrafluoride | CF4 | CID 6393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. R32 - Difluoromethane, the new refrigerant gas - Thermokey [thermokey.com]

- 20. Trichlorofluoromethane [chemlin.org]

- 21. Chlorotrifluoromethane | 75-72-9 | Benchchem [benchchem.com]

- 22. sinteco-srl.com [sinteco-srl.com]

- 23. Trifluoromethane | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. DIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. CAS 593-53-3: Fluoromethane | CymitQuimica [cymitquimica.com]

- 26. CHLOROTRIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. Tetrafluoromethane (CF4) | EFC Gases [efcgases.com]

- 28. CAS 75-37-6: 1,1-Difluoroethane | CymitQuimica [cymitquimica.com]

- 29. ICSC 1729 - 1,1-DIFLUOROETHANE [chemicalsafety.ilo.org]

- 30. messer.es [messer.es]

- 31. 1,1,1-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 32. TETRAFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 33. 1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 34. 1,1-Difluoroethane | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. 1,1-Difluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 36. 1,1,1-trifluoroethane [chemister.ru]

- 37. 1,1,1-Trifluoroethane - Wikipedia [en.wikipedia.org]

- 38. 1,1,1-Trifluoroethane | C2H3F3 | CID 9868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. Difluoromethane | CH2F2 | CID 6345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]

- 41. careers360.com [careers360.com]

Initial Reactivity Studies of 1-Fluorohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorohexane is a saturated haloalkane characterized by a fluorine atom attached to the terminal carbon of a six-carbon chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that renders fluoroalkanes, including this compound, significantly less reactive than their chloro-, bromo-, and iodo-alkane counterparts.[1][2][3] This inherent stability, however, also imparts unique physicochemical properties that are of interest in various fields, including materials science and as intermediates in the synthesis of more complex fluorinated molecules. This technical guide provides an overview of the initial reactivity studies of this compound, focusing on its behavior in fundamental organic reactions. Due to the compound's low reactivity, quantitative kinetic data in the scientific literature is scarce; this document summarizes the available qualitative and semi-quantitative findings and provides generalized experimental protocols based on analogous reactions with other haloalkanes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃F | [4] |

| Molecular Weight | 104.17 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 91-93 °C | [4] |

| Density | 0.779 g/mL at 25 °C | [4] |

| C-F Bond Energy | ~485 kJ/mol | [1] |

Reactivity Profile

The reactivity of this compound is dominated by the strength of the carbon-fluorine bond, making it a poor substrate for many common reactions of alkyl halides.

Nucleophilic Substitution and Elimination Reactions

Nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions are fundamental transformations for alkyl halides. However, the fluoride ion is a very poor leaving group due to its high basicity and the exceptional strength of the C-F bond. Consequently, this compound is highly resistant to these reactions under standard conditions.[1][5]

-

Sₙ2 Reactions: The bimolecular nucleophilic substitution (Sₙ2) mechanism requires a backside attack by a nucleophile, leading to the displacement of the leaving group. The high energy barrier to breaking the C-F bond makes this process extremely slow for this compound. Even with strong nucleophiles, harsh reaction conditions are typically required, and yields are often low.

-

Sₙ1 Reactions: The unimolecular nucleophilic substitution (Sₙ1) mechanism proceeds through a carbocation intermediate. The formation of a primary carbocation from this compound is highly unfavorable, making the Sₙ1 pathway unlikely.

-

Elimination Reactions: Elimination reactions (E2 and E1) to form hexene are also disfavored. The E2 mechanism requires a strong base to abstract a proton anti-periplanar to the leaving group. While strong, hindered bases can promote elimination over substitution, the poor leaving group ability of fluoride remains a significant kinetic barrier.[6][7] The E1 mechanism is improbable due to the instability of the primary carbocation intermediate.[5]

Reaction with Organometallic Reagents

While resistant to traditional nucleophiles, this compound exhibits reactivity with certain highly reactive organometallic species.

Grignard Reagent Formation: this compound can react with highly activated magnesium to form the corresponding Grignard reagent, hexylmagnesium fluoride. The formation of Grignard reagents from fluoroalkanes is notoriously difficult and often requires specialized activation of the magnesium, for instance, by using Rieke magnesium or mechanochemical methods.[8] Standard magnesium turnings are generally unreactive. The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.

Oxidative Addition to Metal Complexes: There is evidence of this compound undergoing oxidative addition to a low-valent aluminum(I) complex. This reaction proceeds under mild conditions, highlighting the ability of highly reactive metal centers to cleave the strong C-F bond. While specific quantitative data for this reaction with this compound is not provided, it represents a key area of its reactivity.

Experimental Protocols

Detailed experimental protocols for reactivity studies of this compound are not widely published. The following are generalized procedures based on known reactions of haloalkanes and should be adapted and optimized for this compound, with the expectation of significantly slower reaction rates.

General Protocol for Attempted Nucleophilic Substitution

Objective: To assess the reactivity of this compound with a representative strong nucleophile (e.g., sodium ethoxide).

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Reflux condenser

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known concentration of sodium ethoxide in anhydrous ethanol.

-

Add a stoichiometric equivalent of this compound to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress over an extended period (e.g., 24-72 hours) by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Analyze the GC-MS data for the consumption of this compound and the formation of any substitution (hexyl ethyl ether) or elimination (hexene) products.

-

Due to the low reactivity, it is anticipated that little to no product formation will be observed under these conditions.

General Protocol for Grignard Reagent Formation (Conceptual)

Objective: To prepare hexylmagnesium fluoride from this compound using activated magnesium.

Materials:

-

This compound

-

Activated magnesium (e.g., Rieke magnesium or magnesium turnings with an activating agent like iodine)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

External electrophile (e.g., benzaldehyde) for trapping the Grignard reagent

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere, equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Place the activated magnesium in the flask.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound in anhydrous ether or THF and place it in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension. Initiation of the reaction may require gentle heating or the addition of a crystal of iodine.

-

Once the reaction initiates (indicated by a color change or gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

To confirm the formation of the Grignard reagent, the resulting solution can be quenched with an electrophile like benzaldehyde, and the product (1-phenylheptan-1-ol) can be isolated and characterized.

Visualizations

Logical Relationship of this compound Reactivity

The following diagram illustrates the general reactivity landscape of this compound, highlighting the high activation energy barriers for common reaction pathways.

Caption: Reactivity pathways of this compound.

Experimental Workflow for Reactivity Screening

The following diagram outlines a general workflow for screening the reactivity of this compound with various nucleophiles.

Caption: Workflow for kinetic analysis of this compound reactions.

Conclusion

This compound is a valuable model compound for studying the fundamental principles of chemical reactivity, particularly the influence of the exceptionally strong carbon-fluorine bond. Its low reactivity towards common nucleophilic substitution and elimination reactions makes it a challenging substrate but also highlights the necessity of powerful reagents, such as highly activated metals or low-valent transition metal complexes, to effect its transformation. Further research into the quantitative kinetics of its reactions is warranted to provide a more complete understanding of its chemical behavior and to unlock its potential in synthetic applications. The development of detailed and reproducible experimental protocols is a crucial first step in this endeavor.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. siue.edu [siue.edu]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. allen.in [allen.in]

- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Fluorohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-fluorohexane in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorinated compounds.

Introduction

This compound is a colorless liquid and a member of the haloalkane family of organic compounds.[1][2] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable reagent and solvent in various organic transformations. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can influence reaction outcomes, offering advantages in terms of selectivity and stability. This document outlines the synthesis of this compound, its key applications in forming organometallic reagents, and its potential as a solvent in nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application as a solvent and for predicting its behavior in chemical reactions.

| Property | Value | Reference |